4-(1-(4-Bromobenzyl)-5-methoxy-2-methyl-1H-indol-3-yl)-3-methylbutanoic acid
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Overview
Description
L-761000 is a chemical compound known for its potential as an inhibitor of cyclooxygenase 1 and cyclooxygenase 2 enzymes. These enzymes are involved in the inflammatory process, making L-761000 a compound of interest in the development of anti-inflammatory drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-761000 involves the preparation of both enantiomers. The process typically starts with the condensation of oxazolones with different arylamines to form imidazolone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of L-761000 may involve large-scale preparative liquid chromatography to purify the compound . This method ensures high purity and yield, which are crucial for pharmaceutical applications. The process includes steps such as solvent delivery, sample introduction, flow splitting, detection, and fraction collection .
Chemical Reactions Analysis
Types of Reactions
L-761000 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Scientific Research Applications
L-761000 has several scientific research applications, including:
Mechanism of Action
L-761000 exerts its effects by inhibiting the activity of cyclooxygenase 1 and cyclooxygenase 2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, L-761000 reduces the production of prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: Another cyclooxygenase inhibitor with similar anti-inflammatory properties.
Celecoxib: A selective cyclooxygenase 2 inhibitor used to treat pain and inflammation.
Ibuprofen: A non-selective cyclooxygenase inhibitor commonly used as an over-the-counter pain reliever.
Uniqueness
L-761000 is unique in its ability to inhibit both cyclooxygenase 1 and cyclooxygenase 2 enzymes, making it a versatile compound for studying the inflammatory process. Its dual inhibition mechanism distinguishes it from other compounds that selectively inhibit only one of the enzymes .
Properties
CAS No. |
176045-83-3 |
---|---|
Molecular Formula |
C22H24BrNO3 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
4-[1-[(4-bromophenyl)methyl]-5-methoxy-2-methylindol-3-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H24BrNO3/c1-14(11-22(25)26)10-19-15(2)24(13-16-4-6-17(23)7-5-16)21-9-8-18(27-3)12-20(19)21/h4-9,12,14H,10-11,13H2,1-3H3,(H,25,26) |
InChI Key |
AXFSURYONUFFTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)Br)C=CC(=C2)OC)CC(C)CC(=O)O |
Origin of Product |
United States |
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